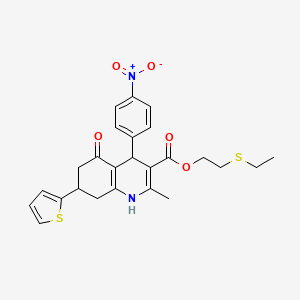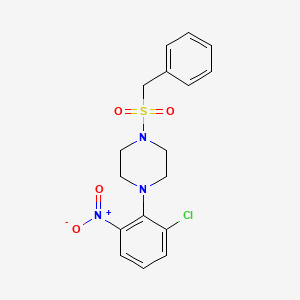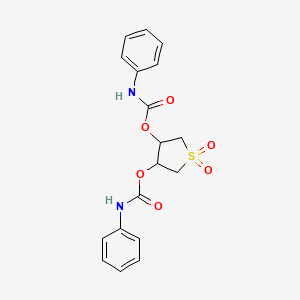
1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate)
説明
1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate), also known as DNTB, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications in various fields, including medicine, materials science, and environmental science. In
作用機序
The mechanism of action of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) is not fully understood. However, it has been suggested that 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells. In materials science, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) forms strong intermolecular interactions that contribute to its excellent thermal stability and mechanical properties. In environmental science, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) forms complexes with various pollutants, leading to their removal from water.
Biochemical and Physiological Effects:
1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been found to have various biochemical and physiological effects. In vitro studies have shown that 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) inhibits the growth of various cancer cells. In animal studies, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been found to have low toxicity and to be well-tolerated. However, more research is needed to fully understand the biochemical and physiological effects of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate).
実験室実験の利点と制限
1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high melting point, making it stable at high temperatures. However, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) also has some limitations. It is insoluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate). In medicine, further studies are needed to fully understand the mechanism of action of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) and to optimize its anti-cancer activity. In materials science, research is needed to explore the potential applications of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) in various high-performance materials. In environmental science, further studies are needed to optimize the use of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) as a water treatment agent and to explore its potential for removing other pollutants from water.
In conclusion, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) or 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) is a chemical compound that has been extensively studied for its potential applications in various scientific fields, including medicine, materials science, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) in various scientific fields.
科学的研究の応用
1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been found to have potential applications in various scientific fields, including medicine, materials science, and environmental science. In medicine, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. In materials science, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been studied for its potential as a high-performance polymer. It has been found to have excellent thermal stability and mechanical properties. In environmental science, 1,1-dioxidotetrahydrothiene-3,4-diyl bis(phenylcarbamate) has been studied for its potential as a water treatment agent. It has been found to be effective in removing various pollutants from water, including heavy metals and organic compounds.
特性
IUPAC Name |
[1,1-dioxo-4-(phenylcarbamoyloxy)thiolan-3-yl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c21-17(19-13-7-3-1-4-8-13)25-15-11-27(23,24)12-16(15)26-18(22)20-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFBPBSFROGYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)OC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(1H-benzimidazol-2-ylthio)-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3956660.png)
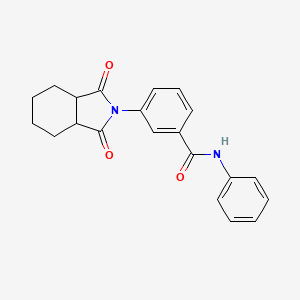
![2-{[2-(4-morpholinylacetyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3956674.png)
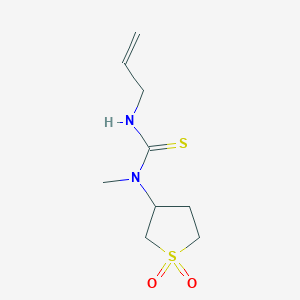
![5-[4-(dimethylamino)benzylidene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3956691.png)
![8-methoxy-4-methyl-3-(1-methyl-2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B3956697.png)
![2-(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B3956716.png)
![5-nitro-6-[4-(trifluoromethyl)phenyl]-2-piperidinone](/img/structure/B3956730.png)

![4-(4-phenoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3956743.png)
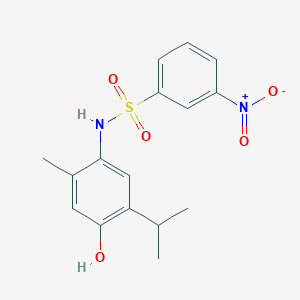
![5-(2,4-dichlorophenyl)-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3956752.png)
